molecular formula C13H14N2O B1381397 (3-Amino-4-methylphenyl)(pyridin-2-yl)methanol CAS No. 1803581-37-4

(3-Amino-4-methylphenyl)(pyridin-2-yl)methanol

Cat. No. B1381397
CAS RN: 1803581-37-4
M. Wt: 214.26 g/mol
InChI Key: JGMVHZLFGANPDV-UHFFFAOYSA-N
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Description

“(3-Amino-4-methylphenyl)(pyridin-2-yl)methanol” is a chemical compound with the molecular formula C13H14N2O . It has a molecular weight of 214.26 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “(3-Amino-4-methylphenyl)(pyridin-2-yl)methanol” consists of a pyridine ring attached to a methanol group and a phenyl ring with an amino and a methyl group .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Drug Candidates

This compound serves as a crucial building block in the synthesis of many drug candidates. Its selective acylation, facilitated by a microflow system, leads to the efficient production of N-(3-Amino-4-methylphenyl)benzamide, a compound with significant applications in medicinal chemistry .

Kinetics Study in Microflow Systems

The continuous synthesis process of related compounds in microflow systems provides valuable kinetic data. This data is essential for understanding reaction mechanisms and optimizing conditions for the selective acylation reactions necessary for producing pharmaceutical intermediates .

Leukemia Treatment: Imatinib Derivatives

Derivatives of (3-Amino-4-methylphenyl)(pyridin-2-yl)methanol are structurally related to Imatinib, a therapeutic agent used to treat leukemia. The compound’s ability to inhibit tyrosine kinases makes it a valuable entity for developing new leukemia treatments .

Structural Characterization: X-Ray Crystallography

The compound’s derivatives are used in structural studies to understand the binding mechanisms of therapeutic agents like Imatinib. Single-crystal X-ray diffraction helps elucidate these interactions, which are crucial for drug design .

Anti-Tubercular Agents

Research into anti-tubercular agents involves the design and synthesis of compounds derived from (3-Amino-4-methylphenyl)(pyridin-2-yl)methanol. These studies aim to discover potent drugs against tuberculosis, with cell viability assays like the MTT assay being used to measure their efficacy .

Optimization of Synthesis Processes

The compound’s role in the optimization of synthesis processes for pharmaceuticals is significant. By understanding the kinetics and reaction parameters, chemists can develop more efficient and cost-effective manufacturing methods .

properties

IUPAC Name

(3-amino-4-methylphenyl)-pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-5-6-10(8-11(9)14)13(16)12-4-2-3-7-15-12/h2-8,13,16H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMVHZLFGANPDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CC=CC=N2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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